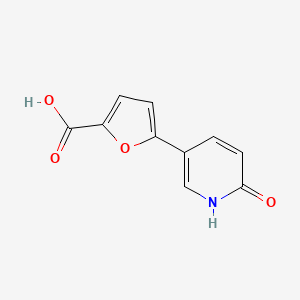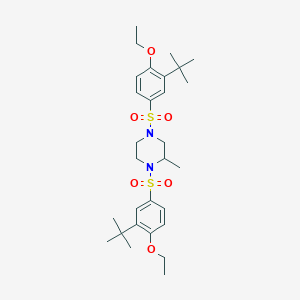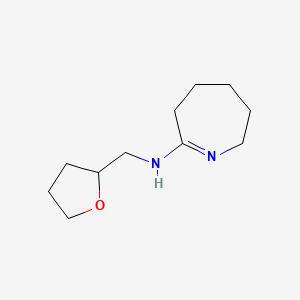
beta-(p-Chlorophenyl)-1-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(p-Clorofenil)-1-piperidineetanol: es un compuesto químico conocido por sus diversas aplicaciones en varios campos, incluyendo química, biología, medicina e industria. Este compuesto se caracteriza por la presencia de un grupo p-clorofenilo unido a un anillo de piperidina, que está conectado a un grupo etanol. Su estructura única confiere propiedades químicas y biológicas específicas, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de beta-(p-Clorofenil)-1-piperidineetanol generalmente involucra la reacción de p-clorobenzaldehído con piperidina en presencia de un agente reductor. Un método común incluye el uso de borohidruro de sodio (NaBH4) como agente reductor, lo que facilita la reducción de la base de Schiff intermedia al producto deseado. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones controladas de temperatura.
Métodos de producción industrial: En entornos industriales, la producción de beta-(p-Clorofenil)-1-piperidineetanol puede involucrar métodos más escalables y eficientes. Estos métodos a menudo utilizan reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto. El uso de catalizadores y técnicas avanzadas de purificación, como la recristalización y la cromatografía, mejora aún más la eficiencia del proceso de producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones: El beta-(p-Clorofenil)-1-piperidineetanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes utilizando agentes oxidantes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El grupo p-clorofenilo puede sufrir reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos como grupos hidróxido (OH-) o amina (NH2-).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Borohidruro de sodio (NaBH4) en etanol o metanol.
Sustitución: Nucleófilos como hidróxido (OH-) o amina (NH2-) en solventes polares.
Principales productos formados:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
El beta-(p-Clorofenil)-1-piperidineetanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y las funciones enzimáticas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, como su papel en el desarrollo de fármacos y sus efectos en las vías neuronales.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del beta-(p-Clorofenil)-1-piperidineetanol implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto se une a ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede actuar como agonista o antagonista en los receptores de neurotransmisores, influenciando la señalización neuronal y potencialmente exhibiendo efectos terapéuticos en los trastornos neurológicos.
Comparación Con Compuestos Similares
Compuestos similares:
Ácido beta-(p-clorofenil)-gamma-aminobutírico (Baclofén): Un agonista del receptor GABA utilizado como relajante muscular.
Ácido beta-(p-clorofenil)-4-hidroxibutírico: Un metabolito del baclofén con características estructurales similares.
Unicidad: El beta-(p-Clorofenil)-1-piperidineetanol es único debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
7550-28-9 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)13(10-16)15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10H2 |
Clave InChI |
IGVHAXNDDSSBHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(CO)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)






![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)


